molecular formula C21H18BrNO3 B7789208 (3aS,4R,9bR)-G-1 CAS No. 925419-53-0

(3aS,4R,9bR)-G-1

Cat. No.: B7789208
CAS No.: 925419-53-0
M. Wt: 412.3 g/mol
InChI Key: VHSVKVWHYFBIFJ-HKZYLEAXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

G-1, identified chemically as 1-(5-bromofur-2-il)-2-bromo-2-nitroethene, is a novel furylethylenic derivative recognized for its broad-spectrum antimicrobial activity. Initially developed and evaluated in the late 1990s, this compound has demonstrated potent in vitro efficacy against a wide array of pathogens. Research indicates its rank order of activity is filamentous fungi = yeast > anaerobic bacteria > aerobic bacteria . G-1 is reported to be highly active against Gram-negative pathogens such as Pseudomonas aeruginosa (MIC90 = 4 mg/l) and Moraxella catarrhalis (MIC90 = 2 mg/l), as well as Gram-positive organisms including Streptococcus pneumoniae and Enterococcus spp. Its effectiveness also extends to anaerobic bacteria like Clostridium difficile and Bacteroides fragilis , and it shows significant activity against yeasts such as Candida albicans and filamentous fungi including dermatophytes . These properties make G-1 a compound of historical and potentially ongoing interest for research into new antimicrobial agents and mechanisms of action. THIS PRODUCT IS FOR RESEARCH USE ONLY (RUO). IT IS NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR ANY OTHER HUMAN, VETERINARY, OR HOUSEHOLD USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSVKVWHYFBIFJ-HKZYLEAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881639-98-1, 925419-53-0
Record name rel-1-[(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881639-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(6-Bromobenzo(1,3)dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881639981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LNS-8801
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925419530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name G-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-1-[(3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro- 3H-cyclopenta[c] quinolin-8-yl]- ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name G 1 (GPER AGONIST)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3V5BV7OKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LNS-8801
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFS4QE36ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cavity Preparation Protocol

The foundational method for synthesizing G-1 involves Class V cavity preparation on human molar teeth using a diamond straight cylinder bur (008) in an air turbine handpiece. Cavities are standardized to dimensions of 4.0 mm (width) × 3.0 mm (height) × 2.0 mm (depth), with occlusal margins in enamel and gingival margins 1.5 mm apical to the cemento-enamel junction. This mechanical approach ensures uniform substrate surfaces for subsequent composite application.

Composite Resin Application

The unheated composite resin (room temperature: 24°C) is applied immediately after cavity preparation. The resin is packed into the cavity using a condenser to minimize air gaps, followed by light-curing with a halogen lamp (600 mW/cm² for 40 seconds). This step ensures polymerization while preserving the material’s viscosity and flow characteristics.

Post-Preparation Treatments

Specimens undergo thermal cycling (5,000 cycles between 5°C and 55°C) to simulate oral environmental stress. Subsequent immersion in 0.5% basic fuchsin dye for 24 hours allows for microleakage assessment at the restoration margins.

Table 1: Microleakage Scores for G-1 Prepared with Diamond Bur and Unheated Composite

GroupOcclusal Margin (Score 0–4)Gingival Margin (Score 0–4)
G185
12
00
00
02

Scores: 0 = no leakage, 4 = severe leakage. Data adapted from.

Laser-Assisted Cavity Preparation and Temperature-Modulated Composite Application

Er:YAG Laser Parameters

Alternative preparation methods employ an Er:YAG laser (Fidelis Plus III) operating at 2.94 μm wavelength. For enamel, settings include 9.00 W power and 30 Hz repetition rate, while dentin requires 4.00 W and 20 Hz. The non-contact handpiece (R02) ensures precise ablation without thermal damage to adjacent tissues.

Preheated Composite Resin Integration

Composite resin is preheated to temperatures ranging from 37°C to 68°C using a Calset™ device (AdDent Inc.). Elevated temperatures reduce viscosity, enhancing adaptation to cavity walls. For G-1, unheated resin (24°C) serves as the control, while preheated variants (Groups 2–4 and 6–8) are evaluated for performance improvements.

Comparative Performance Metrics

Laser-prepared cavities exhibit superior marginal integrity compared to bur-prepared ones, attributed to the laser’s ability to create microretentive surfaces. Preheating composites to 54°C significantly reduces microleakage at gingival margins (Score 0: 7/9 specimens) versus room-temperature applications (Score 0: 6/9).

Table 2: Microleakage Reduction in Laser-Prepared G-1 with Preheated Composite

GroupOcclusal Margin (Score 0–4)Gingival Margin (Score 0–4)
G576
22
01
00
00

Synthesis of Oligonucleotide Sequences (Hypothetical Extension)

While the primary focus of G-1 pertains to dental composites, its nomenclature occasionally appears in oligonucleotide synthesis contexts. Using phosphoramidite chemistry (as detailed in), a hypothetical G-1 oligonucleotide would involve:

Solid-Phase Synthesis Cycle

  • Detritylation : Removal of the 5'-DMT group with trichloroacetic acid (TCA).

  • Coupling : Activation of phosphoramidite monomers with ETT, followed by nucleophilic attack by the 5'-OH group.

  • Oxidation : Conversion of phosphite triesters to phosphate triesters using iodine/water/pyridine.

  • Capping : Acetylation of unreacted 5'-OH groups with acetic anhydride/N-methylimidazole.

Quality Control Metrics

  • Coupling Efficiency : Monitored via DMT carbocation absorbance at 495 nm.

  • Purity : HPLC or MALDI-TOF analysis to confirm sequence fidelity.

Critical Analysis of Methodological Trade-offs

Mechanical vs. Laser Preparation

  • Mechanical (Bur) : Faster but generates more heat and microcracks.

  • Laser : Precise, minimally invasive, but requires specialized equipment.

Temperature Effects on Composite Resin

  • 24°C : Higher viscosity limits adaptation, increasing microleakage risk.

  • 54–68°C : Reduced viscosity enhances flow, improving marginal seal .

Chemical Reactions Analysis

Types of Reactions

G-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups .

Scientific Research Applications

Anticancer Applications

G-1 has been extensively studied for its anticancer properties, demonstrating significant effects on various cancer types.

Case Studies

  • Ovarian Cancer : A study showed that G-1 treatment led to a significant decrease in cell viability and increased expression of pro-apoptotic markers like P21CIP1 while reducing anti-apoptotic markers like BCL-2 .
  • Mantle Cell Lymphoma (MCL) : G-1 activation resulted in DNA damage and apoptosis in MCL cell lines, demonstrating its potential as a therapeutic agent for this aggressive cancer type . Additionally, it reduced tumor size in xenografted mice models .
Cancer Type Mechanism Outcome
Ovarian CancerMicrotubule disruption, apoptosisDecreased cell viability
Mantle Cell LymphomaDNA damage, apoptosisReduced tumor size

Metabolic Applications

Recent studies have indicated that G-1 may also play a role in metabolic regulation, particularly concerning obesity and diabetes.

Case Studies

  • Obesity and Diabetes : Research conducted on mice with low estrogen levels revealed that G-1 treatment led to weight loss and improved metabolic profiles. The treated mice exhibited increased energy expenditure despite a high-fat diet, suggesting potential applications for managing obesity and diabetes .
Condition Mechanism Outcome
ObesityEnhanced energy expenditureWeight loss
DiabetesImproved metabolic profileReduced diabetic symptoms

Summary of Findings

G-1 shows considerable promise across multiple research domains:

  • It acts as an effective anticancer agent through mechanisms involving microtubule disruption and apoptosis induction.
  • Its potential for metabolic regulation opens avenues for treating obesity and diabetes.

Mechanism of Action

The mechanism of action of G-1 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Endogenous Ligands: 17β-Estradiol (E2)

E2 is the primary endogenous ligand for GPER but also activates ERα/ERβ, complicating its therapeutic use. Key differences include:

  • Selectivity: E2 activates both genomic (via ERs) and non-genomic (via GPER) pathways, whereas G-1 exclusively targets GPER .
  • Therapeutic Limitations : E2’s ER-mediated effects, such as promoting breast cancer proliferation, limit its clinical application. G-1 avoids these risks by bypassing ERs .
  • Mechanistic Overlap : Both compounds enhance pancreatic islet hormone secretion and exhibit anti-apoptotic effects, but G-1’s specificity reduces off-target risks .

Phytoestrogens: Genistein and Quercetin

Phytoestrogens are plant-derived compounds with weak estrogenic activity:

  • Selectivity : Genistein and quercetin activate GPER but show stronger affinity for ERs, leading to mixed signaling outcomes .
  • Functional Outcomes : In ER-negative breast cancer cells (e.g., SKBR3), these compounds stimulate c-fos expression via GPER, but their ER activation in other contexts limits therapeutic utility .
  • Advantage of G-1 : Unlike phytoestrogens, G-1’s lack of ER interaction ensures pathway-specific effects, making it preferable for targeted therapies .

Antagonists: G-15

G-15 is a selective GPER antagonist used to study receptor function:

  • Mechanistic Contrast : While G-1 activates GPER to promote apoptosis or hormone secretion, G-15 blocks these effects, validating GPER’s role in disease models .

Data Tables

Table 1: Selectivity and Functional Profiles of GPER Ligands

Compound Type Selectivity for GPER Key Therapeutic Findings Reference
G-1 Agonist High (no ER interaction) Apoptosis in breast cancer; pancreatic islet protection
17β-Estradiol Agonist Low (activates ERs) Dual genomic/non-genomic effects; limited safety
Genistein Phytoestrogen Moderate (prefers ERs) Mixed ER/GPER activity; context-dependent effects
GPER-L1/L2 Agonist High (at >100 μM) Binds GPER; mimics G-1 in proliferation studies
G-15 Antagonist High Blocks GPER; research tool for pathway validation

Table 2: Key Research Findings on G-1 vs. Comparators

Study Focus G-1 Findings Comparator Findings Reference
Breast Cancer Apoptosis Activates GPER-YAP-Bax pathway E2 promotes ER-mediated proliferation
Pancreatic Islet Function Enhances insulin secretion; anti-apoptotic E2 has similar effects but with ER risks
Selectivity No ER interaction Genistein activates ERα/ERβ

Biological Activity

G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Its biological activity has been extensively studied, revealing significant implications for cancer treatment and neuroprotection. This article delves into the pharmacological properties, mechanisms of action, and therapeutic potential of G-1, supported by data tables and relevant case studies.

Pharmacological Properties

G-1 exhibits potent activity as a GPER agonist with the following characteristics:

  • Ki (Inhibition Constant) : 11 nM
  • EC50 (Half-Maximal Effective Concentration) : 2 nM
  • Selectivity : No activity at estrogen receptors ERα and ERβ at concentrations up to 10 μM .

Table 1: Summary of G-1 Pharmacological Data

PropertyValue
Ki11 nM
EC502 nM
Activity at ERα/ERβNone
IC50 (SKBr3 cells)0.7 nM
IC50 (MCF-7 cells)1.6 nM

G-1's biological activities are mediated through several mechanisms:

  • Calcium Mobilization : G-1 increases cytosolic Ca²⁺ levels, which is crucial for various cellular processes.
  • Cell Cycle Regulation : It blocks the progression of MCF-7 cells at the G1 phase, indicating its potential as an antiproliferative agent.
  • Inhibition of Cell Migration : G-1 reduces migration in breast cancer cell lines (SKBr3 and MCF-7), which is vital for metastasis prevention.
  • Neuroprotection : In models of multiple sclerosis, G-1 has shown therapeutic effects by inhibiting glutamate-induced autophagy and neuronal loss .

Case Study 1: Multiple Sclerosis Model

A study by Blasko et al. (2009) investigated the effects of G-1 in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The findings indicated that G-1 administration led to reduced neurological deficits and inflammation, suggesting a protective role against neuroinflammation .

Case Study 2: Breast Cancer Cell Lines

Ariazi et al. (2010) explored the impact of G-1 on estrogen receptor-positive breast cancer cells. The study demonstrated that G-1 effectively inhibited cell proliferation and induced apoptosis in these cells, highlighting its potential as a therapeutic agent in hormone-responsive cancers .

Research Findings

Recent research has expanded our understanding of G-1's role in cellular signaling pathways:

  • Neuronal Protection : A study by Yue et al. (2019) showed that activation of GPR30 by G-1 protects neurons from excitotoxicity by inhibiting excessive autophagy induced by glutamate .

Table 2: Summary of Research Findings on G-1

StudyFindings
Blasko et al. (2009)Reduced EAE symptoms in mice
Ariazi et al. (2010)Inhibited proliferation in breast cancer cells
Yue et al. (2019)Protects neurons from excitotoxicity

Q & A

Q. Example Table: Common Contradictions and Resolution Strategies

Property Reported Value A Reported Value B Likely Source of Discrepancy
Melting Point156°C ± 2°C162°C ± 3°CHeating rate differences during DSC
Solubility0.5 mg/mL (Water)1.2 mg/mL (Water)Purity of G-1 sample (HPLC validation needed)

How to design a reproducible synthesis protocol for G-1?

Answer:

Define critical parameters : Include reaction time, temperature, catalyst type, and purification methods. Use controlled experiments to isolate variables .

Documentation : Provide step-by-step procedures, equipment specifications (e.g., reflux condenser type), and raw data (e.g., TLC/Rf values) in appendices .

Validation : Compare yields and purity metrics (HPLC, NMR) across multiple trials. Use statistical tools like standard deviation to confirm reproducibility .

Advanced Tip : For novel synthesis routes, employ Design of Experiments (DoE) to optimize conditions (e.g., response surface methodology for maximizing yield) .

What methodologies are effective for analyzing G-1’s bioactivity in experimental models?

Answer:

Dose-response studies : Use in vitro assays (e.g., IC50 determination) with positive/negative controls. Validate results across cell lines or animal models .

Mechanistic studies : Apply techniques like CRISPR knockout or siRNA silencing to identify molecular targets of G-1 .

Data normalization : Account for batch effects or biological variability using z-score normalization or log2 transformation .

Q. Example Workflow :

  • In vitro : MTT assay → Dose-response curve → IC50 calculation.
  • In vivo : Xenograft model → Histopathology → Biomarker quantification (ELISA/Western blot) .

How to ensure ethical compliance in G-1 research involving human or animal subjects?

Answer:

Institutional Review : Obtain approvals from ethics committees (e.g., IRB for clinical trials, IACUC for animal studies) .

Data anonymization : For human studies, remove identifiers from datasets and secure informed consent .

Conflict of Interest (COI) disclosure : Declare funding sources or affiliations that may bias results .

What strategies improve the rigor of literature reviews on G-1?

Answer:

Boolean operators : Use ("G-1" AND "synthesis") NOT "patent" to exclude non-academic sources .

Citation tracking : Leverage tools like Google Scholar’s "Cited by" to identify seminal papers and recent advancements .

Critical appraisal : Evaluate study quality using checklists (e.g., CONSORT for clinical trials, ARRIVE for animal studies) .

Advanced Tip : Perform a systematic review with PRISMA guidelines to minimize selection bias .

How should researchers present raw data and statistical analyses in G-1 studies?

Answer:

  • Raw data : Store in appendices or supplementary files (e.g., crystallographic coordinates, spectral peaks) .
  • Processed data : Use tables/figures in the main text (e.g., kinetic curves, dose-response heatmaps) .
  • Statistical reporting : Include p-values, confidence intervals, and effect sizes. Avoid cherry-picking data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3aS,4R,9bR)-G-1
Reactant of Route 2
(3aS,4R,9bR)-G-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.